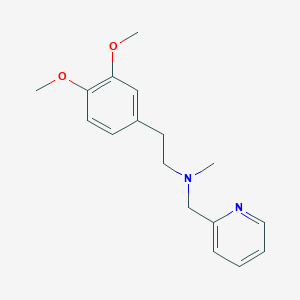
N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to exhibit promising biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels and neurotransmitter receptors in the central nervous system. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to exhibit analgesic properties in animal models of pain. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits promising biological and pharmacological properties, making it an attractive target for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide. One potential direction is the investigation of its use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of pain and inflammation. Further studies are also needed to determine the safety and efficacy of this compound in vivo, as well as its potential for drug development.
Synthesis Methods
The synthesis of N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide involves the reaction of cyclopentylamine, 4-ethoxybenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
N-cyclopentyl-3-(4-ethoxyphenyl)acrylamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
(E)-N-cyclopentyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-4-6-14/h7-12,14H,2-6H2,1H3,(H,17,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNWTOODGNTRM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopentyl-3-(4-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)







![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)

